2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal
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Overview
Description
2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal is an organic compound that features a cyclopropyl group attached to a propanal structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal can be achieved through several methods. One common approach involves the reaction of 2-methylcyclopropylcarbinol with an oxidizing agent to form the corresponding aldehyde. Another method includes the use of Grignard reagents, where 2-methylcyclopropylmagnesium bromide reacts with an appropriate aldehyde or ketone to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using catalysts and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The cyclopropyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and organometallic compounds are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanoic acid.
Reduction: 2-Methyl-3-(2-methylcyclopropyl)-3-hydroxypropanal.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropyl group may also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(2-methylcyclopropyl)-3-hydroxypropanal: A reduced form of the compound with similar structural features.
2-Methyl-3-(2-methylcyclopropyl)-3-oxopropanoic acid: An oxidized form with a carboxylic acid group.
Cyclopropyl derivatives: Compounds with similar cyclopropyl groups but different functional groups.
Properties
Molecular Formula |
C8H12O2 |
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Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-methyl-3-(2-methylcyclopropyl)-3-oxopropanal |
InChI |
InChI=1S/C8H12O2/c1-5-3-7(5)8(10)6(2)4-9/h4-7H,3H2,1-2H3 |
InChI Key |
YMELBVJMIMGDIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(=O)C(C)C=O |
Origin of Product |
United States |
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